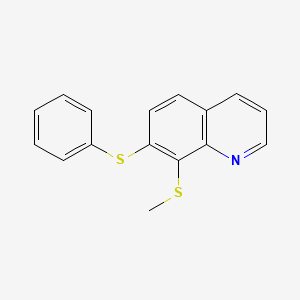

8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with methylsulfanyl and phenylsulfanyl groups at the 8th and 7th positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their efficiency and environmental benefits .

Analyse Des Réactions Chimiques

Types of Reactions: 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Applications De Recherche Scientifique

8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline has found applications in several fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to DNA, enzymes, and receptors, leading to alterations in cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: Known for its broad pharmacological potential and diverse biological properties.

8-Sulfonyl-quinoline: Combines quinoline with sulfonyl groups, enhancing its biological activity.

Uniqueness: 8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline is unique due to the specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of both methylsulfanyl and phenylsulfanyl groups can enhance its lipophilicity and ability to interact with biological targets .

Activité Biologique

8-(Methylsulfanyl)-7-(phenylsulfanyl)quinoline is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

Chemical Structure and Synthesis

The compound this compound features a quinoline ring substituted with methylthio and phenylthio groups. This structural configuration is believed to enhance the biological activity compared to unsubstituted quinolines.

Anticancer Activity

Recent studies have shown that derivatives of quinoline exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including:

- Human amelanotic melanoma (C-32)

- Breast adenocarcinoma (MDA-MB-231)

- Lung adenocarcinoma (A549)

Key Findings

- Cell Viability : The compound demonstrated an IC50 value comparable to established chemotherapeutics such as cisplatin and doxorubicin, indicating potent anticancer effects without significant toxicity to normal cells (HFF-1) up to concentrations of 100 µM .

-

Mechanism of Action :

- The compound was found to alter the expression of key regulatory proteins involved in apoptosis, including BCL-2 and BAX, suggesting a mechanism that promotes cancer cell death through apoptosis .

- It also influenced the transcriptional activity of cell cycle regulators like P53 and P21, further supporting its role in inhibiting cancer cell proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Its activity against various bacterial strains was evaluated, particularly focusing on multidrug-resistant strains.

Results Overview

- Tested Strains : The compound was assessed against Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicated moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis of Biological Activity

| Activity Type | Cell Line/Strain | IC50/MIC Values | Remarks |

|---|---|---|---|

| Anticancer | C-32 (Melanoma) | Comparable to cisplatin | Significant apoptosis induction |

| MDA-MB-231 (Breast Cancer) | Comparable to doxorubicin | Effective without toxicity in normal cells | |

| A549 (Lung Cancer) | Comparable efficacy | Alters expression of apoptosis-related genes | |

| Antimicrobial | Staphylococcus aureus | Moderate activity | Effective against MRSA |

| Enterococcus faecalis | Moderate activity | Limited effectiveness on resistant strains |

Case Studies and Research Findings

Several studies highlight the importance of the chemical modifications in enhancing the biological activities of quinoline derivatives:

- A study demonstrated that specific substitutions at the 8-position significantly impacted both anticancer and antibacterial activities, with methylation leading to a loss in efficacy .

- Structure-activity relationship (SAR) analyses indicated that maintaining a free phenolic group at position 8 is crucial for preserving biological activity .

Propriétés

Numéro CAS |

143208-90-6 |

|---|---|

Formule moléculaire |

C16H13NS2 |

Poids moléculaire |

283.4 g/mol |

Nom IUPAC |

8-methylsulfanyl-7-phenylsulfanylquinoline |

InChI |

InChI=1S/C16H13NS2/c1-18-16-14(19-13-7-3-2-4-8-13)10-9-12-6-5-11-17-15(12)16/h2-11H,1H3 |

Clé InChI |

HSTOMEHSRJFJEM-UHFFFAOYSA-N |

SMILES canonique |

CSC1=C(C=CC2=C1N=CC=C2)SC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.